Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C₁₃H₂₁NO₃. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an amine and an aldehyde group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Protection of the Carboxyl Group: The carboxyl group is often protected using a tert-butyl ester, which can be introduced through esterification with tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 2-carboxy-6-azaspiro[3.4]octane-6-carboxylate.
Reduction: Tert-butyl 2-hydroxymethyl-6-azaspiro[3.4]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with unique properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The formyl group can participate in hydrogen bonding or covalent interactions with the target, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with different functional groups.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom in the spirocyclic ring.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Different ring size and functional groups.
Uniqueness
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h8,10H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPHZHLJTXPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179578 |
Source
|
Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203662-55-9 |
Source
|
Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203662-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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